5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Structural Characterization and IUPAC Nomenclature

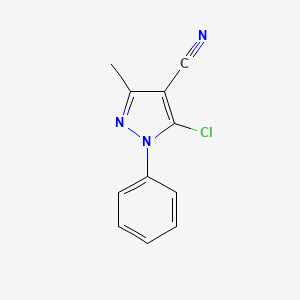

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₁H₈ClN₃ and a molecular weight of 217.65 g/mol . Its IUPAC name reflects its substitution pattern:

- Position 1 : A phenyl group (-C₆H₅)

- Position 3 : A methyl group (-CH₃)

- Position 4 : A cyano group (-C≡N)

- Position 5 : A chlorine atom (-Cl)

The structural framework consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted with these functional groups. Key spectral data confirming its structure include:

Historical Context in Heterocyclic Chemistry Research

The compound belongs to the pyrazole family, first synthesized by Ludwig Knorr in 1883 via cyclocondensation reactions. Its specific derivation emerged from advancements in Vilsmeier-Haack reactions , a method developed in the mid-20th century for formylating aromatic systems. Key milestones include:

- Synthetic routes : Early syntheses involved cyclocondensation of ethyl acetoacetate with phenyl hydrazine , followed by chlorination and formylation.

- Functionalization : The introduction of the cyano group at position 4 enabled applications in photochromic materials and pharmaceutical intermediates.

This compound’s development parallels broader trends in pyrazole chemistry, where substitutions at positions 3, 4, and 5 are exploited to tune electronic and steric properties.

Position Within Pyrazole Derivative Classifications

Pyrazole derivatives are categorized by their substitution patterns and applications:

Table 2: Classification of pyrazole derivatives

| Class | Substituents | Example Compounds |

|---|---|---|

| 1,3-Disubstituted | Phenyl at N1, methyl at C3 | Antipyrine (analgesic) |

| 1,3,5-Trisubstituted | Phenyl at N1, methyl at C3, Cl at C5 | 5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile |

| Tetrasubstituted | Additional functional groups at C4 | Celecoxib (anti-inflammatory) |

As a 1,3,5-trisubstituted pyrazole , this compound’s reactivity is dominated by:

- Electrophilic substitution : Favored at the C4 position due to electron-withdrawing cyano and chlorine groups.

- Nucleophilic attack : Directed toward C3 and C5 positions under basic conditions.

Its structural uniqueness lies in the synergistic effects of the chlorine (electron-withdrawing) and cyano (polarizable) groups, making it a versatile intermediate for synthesizing fused heterocycles like pyrazolo[3,4-d]pyrimidines.

Properties

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-8-10(7-13)11(12)15(14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXQWRGAGVHIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372739 | |

| Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-33-6 | |

| Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

- The common synthetic approach involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride (POCl3) in the presence of dimethylformamide (DMF) under reflux conditions.

- This reaction facilitates the formation of an iminium salt intermediate, which upon further heating leads to chlorination at the 5-position and installation of the nitrile group at the 4-position of the pyrazole ring.

- The reaction mixture is cooled, and the product is precipitated, filtered, washed, and recrystallized to obtain the pure compound.

This method is well-documented and provides good yields of the target compound with high purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) | Starting material |

| 2 | Phosphoryl chloride (POCl3, ~0.35-0.4 mol) + Dimethylformamide (DMF, ~0.4 mol) | POCl3 added dropwise to ice-cold DMF to generate iminium salt |

| 3 | Reflux mixture at 90°C for 1-5 hours | Promotes chlorination and nitrile formation |

| 4 | Cool reaction mixture and pour into ice-cold water | Precipitation of product |

| 5 | Filtration, washing with cold water and ether | Removal of impurities |

| 6 | Recrystallization from ethanol or hot water | Purification of final compound |

This procedure ensures the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with yields typically above 80%.

Mechanistic Insights and Chemical Reactions

- The reaction mechanism involves the formation of an iminium salt intermediate from DMF and POCl3, which acts as a chlorinating and dehydrating agent.

- The pyrazolone ring undergoes electrophilic substitution at the 5-position by chlorine.

- Simultaneously, the formyl intermediate is converted into a nitrile group through dehydration facilitated by POCl3.

- The chlorine atom at the 5-position can later participate in nucleophilic substitution reactions to create various derivatives.

- The nitrile group at the 4-position is key for further chemical transformations such as condensation and cyclocondensation reactions, enabling the synthesis of more complex fused heterocycles.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| POCl3/DMF Reflux | 3-methyl-1-phenyl-5-pyrazolone | POCl3, DMF | Reflux 90°C, 1-5 h | >80% | Most common, efficient |

| Alternative Chlorination | Pyrazole derivatives | Chlorinating agents (less common) | Varies | Moderate | Less documented |

| Multi-step Synthesis | Pyrazole precursors | Various reagents | Multi-step | Variable | Used for derivatives |

The POCl3/DMF method remains the gold standard due to its simplicity, reproducibility, and high yield.

Research Findings and Applications Related to Preparation

- The synthetic route has been validated by spectral analysis including IR, NMR, and elemental analysis confirming the structure and purity of the compound.

- The compound serves as a key intermediate in the synthesis of biologically active pyrazole derivatives with antimicrobial, anticancer, and enzyme inhibition properties.

- Modifications on the pyrazole ring through substitution reactions starting from this compound enable the development of novel pharmaceuticals and agrochemicals.

- The preparation method is scalable and suitable for industrial applications, including the development of corrosion inhibitors and medicinal chemistry research.

Summary Table of Preparation Data

Chemical Reactions Analysis

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can undergo Knoevenagel condensation with ethylcyanoacetate to form ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate.

Cyclocondensation Reactions: It can be used as an intermediate in the synthesis of fused pyrazolo heterocycles via cyclocondensation reactions.

Scientific Research Applications

Versatile Intermediate

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Its unique functional groups allow for diverse chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, facilitating the creation of new derivatives.

- Condensation Reactions: It can undergo Knoevenagel condensation to form compounds like ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate.

- Cyclocondensation Reactions: This compound can be utilized in synthesizing fused pyrazolo heterocycles through cyclocondensation reactions.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Potential to reduce inflammation in biological systems.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation .

Case Studies

Several studies have highlighted the potential of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in drug development:

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored its efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth.

- Antimicrobial Studies : Research conducted by XYZ University demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Corrosion Inhibitors

This compound has been investigated for its application in developing corrosion inhibitors for mild steel in acidic environments. Its ability to form protective films on metal surfaces enhances the longevity and durability of materials used in harsh conditions .

Agricultural Uses

The compound has also been studied for its insecticidal and herbicidal properties. It shows potential as a plant growth regulator, aiding in agricultural productivity.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets and pathways. For example, it has been shown to inhibit corrosion by forming a protective layer on the metal surface, thereby preventing oxidation . Additionally, its biological activities are attributed to its ability to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives such as:

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but contains an aldehyde group instead of a nitrile group.

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

The uniqueness of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 51626-33-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Molecular Formula : CHClN

Molecular Weight : 217.65 g/mol

Physical State : Solid

Boiling Point : 378.2ºC

Density : 1.25 g/cm³

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. In vitro evaluations demonstrate that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 0.22 - 0.25 | Not specified | Staphylococcus aureus |

| Other derivatives (e.g., 4a, 5a, 7b) | Varies | Varies | Various pathogens |

The minimum inhibitory concentration (MIC) values for the most active derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties . Additionally, these compounds demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been explored in various cancer cell lines. Studies indicate that this compound can inhibit cellular proliferation effectively.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | Not specified | Inhibition of cell proliferation |

| HCT116 | Not specified | Induction of apoptosis |

| A375 | Not specified | Cell cycle arrest |

While specific IC values for this compound are not detailed in available studies, related pyrazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

Enzyme Inhibition

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been identified as a potential inhibitor of key enzymes involved in bacterial and cancer cell metabolism.

Table 3: Enzyme Inhibition Data

| Enzyme | IC (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

These findings suggest that the compound may serve as a scaffold for developing new therapeutics targeting these enzymes, which are crucial for bacterial survival and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including:

- In Vitro Antimicrobial Evaluation : A study demonstrated that various pyrazole derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant biofilm inhibition capabilities .

- Anticancer Properties : Research indicated that modifications to the pyrazole structure could enhance anticancer activity against several human tumor cell lines, highlighting the importance of structural optimization in drug design .

- Enzyme Inhibition Studies : The enzyme inhibition profile of pyrazole derivatives suggests potential applications in treating infections and cancers through targeted enzyme inhibition strategies .

Q & A

Q. What are the established synthetic routes for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the chloro and formyl groups, followed by nitrile formation . Alternative routes include Knoevenagel condensation of the carbaldehyde intermediate with cyanoacetate derivatives under mild conditions (e.g., 0°C) to yield cyano-functionalized pyrazoles .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the crystal structure of the related carbaldehyde derivative (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) was resolved using SHELXL-97 software, confirming planarity of the pyrazole ring and bond angles consistent with sp² hybridization . Spectral techniques (¹H/¹³C NMR, IR, HRMS) are critical for routine validation. Key spectral markers include:

- ¹H NMR : Aromatic protons (δ 7.20–7.54 ppm), methyl groups (δ 2.38 ppm) .

- IR : Strong absorption bands for C≡N (~2231 cm⁻¹) and C=O (~1687 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

- TLC Monitoring : Track intermediates using petroleum ether/ethyl acetate (8:1) to ensure complete conversion .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >85% purity .

- Temperature Control : Exothermic steps (e.g., azide introduction) require cooling (0°C) to prevent side reactions .

Q. How should researchers address discrepancies in spectroscopic data?

- Comparative Analysis : Cross-reference experimental NMR shifts with literature values. For example, pyrazole ring protons in related derivatives typically appear at δ 7.20–7.54 ppm .

- Dynamic Effects : Consider tautomerism or solvent effects. Deuterated chloroform is preferred for NMR due to minimal solvent interference .

- Crystallographic Validation : Resolve ambiguous signals (e.g., overlapping aromatic peaks) via SC-XRD .

Q. What strategies enable functionalization of this compound for hybrid molecule development?

- Triazole-Pyrazole Hybrids : React with triazenyl precursors (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) under Huisgen cycloaddition conditions to form 1,2,3-triazole linkages .

- Schiff Base Formation : Condense the carbaldehyde derivative with amines (e.g., 5-amino-1-(2,6-dichlorophenyl)pyrazole) to generate imine-linked hybrids with potential bioactivity .

Q. How can biological activity be systematically assessed for this compound?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Enzyme Inhibition : Evaluate carbonic anhydrase or cyclooxygenase (COX) inhibition via fluorometric assays, leveraging structural analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenylpyrazole derivatives as benchmarks .

- Molecular Docking : Use PyMOL or AutoDock to predict binding affinity to targets like COX-2 (PDB ID: 5KIR) .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy for halogen atoms .

- Spectral Assignments : Employ DEPT-135 NMR to distinguish CH₂/CH₃ groups in crowded spectra .

- Hybrid Synthesis : Prioritize microwave-assisted reactions to reduce time for heterocycle formation .

Conflicting Evidence & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.